molecular formula C9H14N2O3 B1656041 {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol CAS No. 489437-67-4

{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol

Cat. No.: B1656041
CAS No.: 489437-67-4
M. Wt: 198.22 g/mol
InChI Key: QKXJJRHUTOKRRV-UHFFFAOYSA-N
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Description

{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol is a heterocyclic compound that features both morpholine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol typically involves the reaction of morpholine derivatives with oxazole precursors. One common method involves the use of 4-morpholinomethyl-1,2-oxazole as a starting material, which is then subjected to various reaction conditions to introduce the methanol group at the 3-position of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield various reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol apart is the presence of both morpholine and oxazole rings, which confer unique chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

Properties

IUPAC Name

[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c12-7-8-5-9(14-10-8)6-11-1-3-13-4-2-11/h5,12H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJJRHUTOKRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621052
Record name {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489437-67-4
Record name {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[5-((morpholin-4-yl)methyl)isoxazol-3-yl]methyl 2-tetrahydropyranyl ether (1.0 g) was dissolved in methanol (2 mL) and treated with 1 M HCl (aq. 10 mL). The mixture was stirred at room temperature for 1 h, then basified with K2CO3, and extracted with dichloromethane. The organic layers were dried (Na2SO4), and concentrated in vacuo. The residue was purified by flash chromatography (SiO2, CH2Cl2/MeOH/NH4OH 92/7.5/0.5) to afford [5-((morpholin-4-yl)methyl)-isoxazol-3-yl]methanol (53%). MH+ 199, Rf 0.24 (CH2Cl2/MeOH/NH4OH 92/7.5/0.5).
Name
[5-((morpholin-4-yl)methyl)isoxazol-3-yl]methyl 2-tetrahydropyranyl ether
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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